2-Amino-3-(1-benzothiophen-3-yl)propanoic acid
Overview
Description
“2-Amino-3-(1-benzothiophen-3-yl)propanoic acid” is a compound with the CAS Number: 1956-23-6 . It has a molecular weight of 221.28 g/mol and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(1-benzothien-3-yl)alanine . The InChI code is 1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 221.28 g/mol . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis of Estrogen Receptor Modulators : 2-Dimethylamino-1-benzothiophen-6-ol, an intermediate in the synthesis of selective estrogen receptor modulator Raloxifene and its analogs, showcases the relevance of 1-benzothiophene derivatives in pharmaceutical chemistry (Petrov, Popova, & Androsov, 2015).
Polymer Modification for Medical Applications : The modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, has been explored for potential medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Fluorescence Studies in Biological Assays : Derivatives of amino acids, including 3-(Naphthalen-1-ylamino)propanoic acid, have been used to enhance fluorescence in biological assays, indicating the potential of these compounds in bioanalytical applications (Frade, Barros, Moura, & Gonçalves, 2007).
Corrosion Inhibition in Materials Science : Amino acid-based imidazolium zwitterions, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, demonstrate significant corrosion inhibition for mild steel, highlighting their application in material protection (Srivastava et al., 2017).
Synthesis of Biologically Active Compounds : The synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones, underscores the significance of such compounds in pharmaceutical research (Orlinskii, 1996).
Anticancer Research : Novel Pt(II)-complexes using alanine-based ligands show potential in cancer research due to their ability to bind RNA biomedical targets and exhibit moderate cytotoxic activity on cancer cells (Riccardi et al., 2019).
Radiopharmaceutical Production : The automated synthesis of radiopharmaceuticals like 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid indicates the application of these compounds in PET imaging and medical diagnostics (Luo et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUPDQWKHTCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-23-6 | |
Record name | 2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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